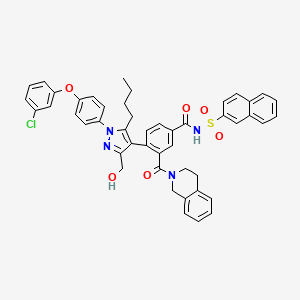
4-Ketobenzotriazine-O-CH2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-O-CH2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
4-Ketobenzotriazine-O-CH2-COOH primarily undergoes substitution reactions due to the presence of the reactive carboxyl group. It can react with amines to form amide bonds, making it useful in bioconjugation and protein labeling .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., NaOH), solvents (e.g., DMF)
Conditions: Basic conditions, moderate temperatures
Major Products
The major products formed from reactions involving this compound are typically amide derivatives when reacted with amines. These products are valuable in various biochemical applications .
科学研究应用
4-Ketobenzotriazine-O-CH2-COOH has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the design of antigens and haptens for immunological studies.
Medicine: Potential use in drug development and as a linker in antibody-drug conjugates.
Industry: Utilized in the production of biochemical assay reagents and diagnostic tools.
作用机制
The mechanism of action of 4-Ketobenzotriazine-O-CH2-COOH involves its ability to form stable covalent bonds with free amine groups in proteins. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which reacts with the amine groups to form amide bonds . This property makes it an effective tool in bioconjugation and protein labeling.
相似化合物的比较
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound, which lacks the carboxyl group and spacer arm.
Chloroacetic acid: A simpler molecule used in the synthesis of 4-Ketobenzotriazine-O-CH2-COOH.
Uniqueness
This compound is unique due to its ability to form stable covalent bonds with proteins, making it highly valuable in biochemical applications. Its structure allows for specific and efficient bioconjugation, which is not as easily achieved with simpler compounds like chloroacetic acid .
属性
分子式 |
C9H7N3O4 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC 名称 |
2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |
InChI 键 |
KZDMXSMLPUQPSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


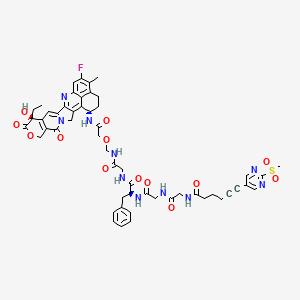

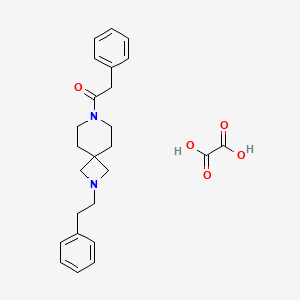
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)

![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

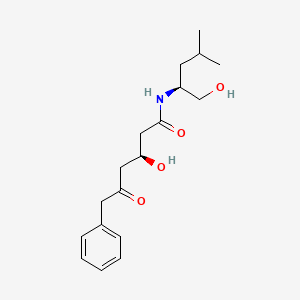
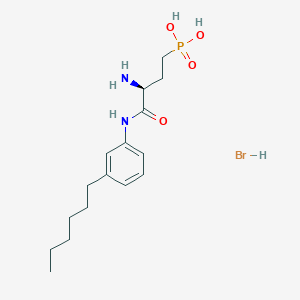


![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
